

Molecular weight and formula of 4-(N-Isopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(N-Isopropylaminocarbonyl)phenylboronic acid

Cat. No.: B1303770

[Get Quote](#)

An In-Depth Technical Guide to **4-(N-Isopropylaminocarbonyl)phenylboronic Acid**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-(N-Isopropylaminocarbonyl)phenylboronic acid**. It moves beyond basic data to provide contextual insights into its synthesis, characterization, and application, ensuring a deep and functional understanding of this versatile chemical entity.

Introduction and Strategic Relevance

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a specialized derivative of phenylboronic acid, a class of compounds renowned for its utility in organic synthesis and medicinal chemistry. The defining features of this molecule are the boronic acid group [-B(OH)₂] and the N-isopropylaminocarbonyl substituent [-C(=O)NHCH(CH₃)₂] positioned para to each other on a benzene ring. This specific arrangement imparts unique properties that are leveraged in various advanced applications.

The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients

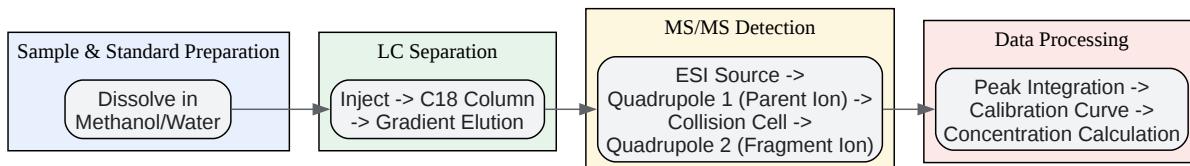
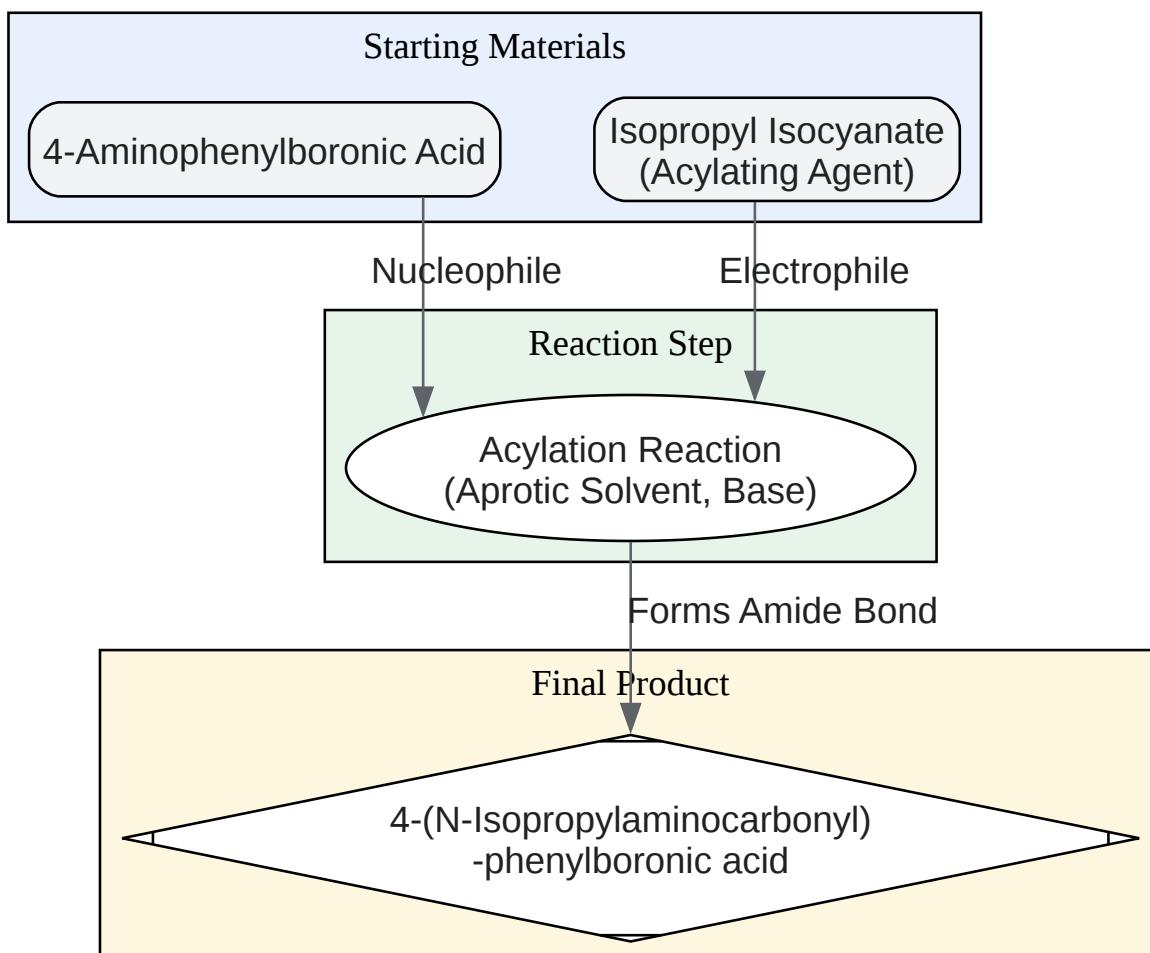
(APIs).^{[1][2]} Furthermore, the ability of boronic acids to form reversible covalent complexes with diols is exploited in the design of sensors and drug delivery systems that respond to biological cues like glucose levels.^{[3][4][5]} The N-isopropylaminocarbonyl group modifies the molecule's polarity, solubility, and intermolecular interactions, allowing for fine-tuning of its properties for specific therapeutic or diagnostic targets.^{[6][7]}

This guide will elucidate the core physicochemical properties of this compound, outline a representative synthetic pathway, detail robust analytical methodologies for its quantification, and explore its applications, thereby providing a holistic view for its strategic deployment in research and development.

Core Compound Profile and Physicochemical Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The key identifiers and properties for **4-(N-Isopropylaminocarbonyl)phenylboronic acid** are summarized below.

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₁₄ BNO ₃	[8][9][10]
Molecular Weight	207.03 g/mol	[9][10]
Monoisotopic Mass	207.10667 Da	[8]
CAS Number	397843-67-3	[9][10][11]
IUPAC Name	[4-(propan-2-ylcarbamoyl)phenyl]boronic acid	[8]
Appearance	Typically a white to off-white solid	[12]
Solubility	Soluble in polar organic solvents like methanol; boronic acids generally have low solubility in water and nonpolar hydrocarbons. ^{[1][2]}	



Synthesis Pathway and Mechanistic Considerations

The synthesis of **4-(N-Isopropylaminocarbonyl)phenylboronic acid** is typically achieved through a multi-step process that leverages established organic reactions. A common and logical approach involves the acylation of a precursor, 4-aminophenylboronic acid.

Causality of Experimental Choices:

- Starting Material: 4-aminophenylboronic acid is selected because it already contains the critical boronic acid group and a reactive amine handle at the desired para position.
- Acylation Reaction: The introduction of the N-isopropylaminocarbonyl group is achieved via an acylation reaction. This involves reacting the amino group (-NH₂) of the starting material with a suitable acylating agent. A common choice is isopropyl isocyanate or a derivative of isopropanecarboxylic acid, such as an acid chloride, in the presence of a base. The base is crucial for deprotonating the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acylating agent.
- Solvent and Conditions: The reaction is typically run in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent unwanted side reactions with the boronic acid moiety.^[13] Reaction conditions are generally mild to preserve the integrity of the boronic acid group.^[13]

Below is a conceptual workflow diagram for this synthetic approach.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. japsonline.com [japsonline.com]
- 4. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery | MDPI [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. PubChemLite - 4-(n-isopropylaminocarbonyl)phenylboronic acid (C10H14BNO3) [pubchemlite.lcsb.uni.lu]
- 9. 4-(n-isopropylaminocarbonyl)phenylboronic acid,(CAS# 397843-67-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. 4-(N-Isopropylaminocarbonyl)phenylboronic acid | 397843-67-3 [m.chemicalbook.com]
- 11. acelybio.com [acelybio.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Molecular weight and formula of 4-(N-Isopropylaminocarbonyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303770#molecular-weight-and-formula-of-4-n-isopropylaminocarbonyl-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com